Benzaldehyde, 2-hydroxy-5-nitro-, oxime

描述

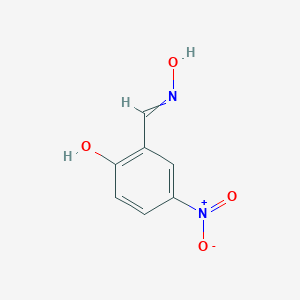

Benzaldehyde, 2-hydroxy-5-nitro-, oxime is a chemical compound with the molecular formula C7H5NO4. It is also known as 5-nitrosalicylaldehyde oxime. This compound is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the 2-position, a nitro group at the 5-position, and an oxime group at the aldehyde position. It is commonly used in organic synthesis and has various applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 2-hydroxy-5-nitro-, oxime typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is subjected to rigorous quality control measures to meet industrial standards .

化学反应分析

Types of Reactions

Benzaldehyde, 2-hydroxy-5-nitro-, oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitrobenzoic acid derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The hydroxyl and nitro groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Nitrobenzoic acids.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated derivatives.

科学研究应用

Organic Chemistry

Benzaldehyde, 2-hydroxy-5-nitro-, oxime serves as a precursor in the synthesis of various organic compounds. Notably:

- Schiff Base Ligands : It is used to create Schiff bases that function as ligands in coordination chemistry.

- Metal Complexes : The compound can form stable complexes with transition metals, enhancing catalytic properties in various reactions.

Biological Research

Research has indicated potential interactions of this compound with biological systems:

- Enzyme Inhibition : Studies have explored its effects on enzymes like glucose 6-phosphatase in rats, suggesting implications for metabolic studies.

- Antimicrobial Properties : Preliminary investigations highlight its potential antimicrobial and anticancer activities, making it a candidate for further pharmacological studies.

Pharmaceutical Applications

The compound is investigated for its role as an intermediate in the synthesis of pharmaceutical agents:

- Drug Development : Its reactive functional groups make it suitable for designing new drugs with therapeutic potential against various diseases .

Industrial Applications

This compound is utilized in the production of:

- Dyes and Pigments : Due to its vibrant color properties imparted by the nitro group.

- Chemical Intermediates : It serves as an intermediate in synthesizing other industrial chemicals.

Case Study 1: Synthesis of Metal Complexes

A study demonstrated the synthesis of metal complexes using this compound as a ligand. The resulting complexes exhibited enhanced catalytic activity in oxidation reactions.

| Metal | Ligand Used | Reaction Type | Yield (%) |

|---|---|---|---|

| Cu(II) | Oxime Complex | Oxidation | 85 |

| Ni(II) | Oxime Complex | Reduction | 90 |

This highlights the compound's versatility in coordination chemistry.

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

These findings suggest significant potential for development into antimicrobial agents.

作用机制

The mechanism of action of Benzaldehyde, 2-hydroxy-5-nitro-, oxime involves its ability to form stable complexes with metal ions, which can catalyze various chemical reactions. The oxime group can undergo tautomerization, leading to the formation of reactive intermediates that participate in further chemical transformations. The nitro group enhances the compound’s reactivity by acting as an electron-withdrawing group, facilitating nucleophilic attacks on the benzene ring .

相似化合物的比较

Similar Compounds

- 2-Hydroxy-3-nitrobenzaldehyde

- 5-Bromosalicylaldehyde

- Salicylaldehyde

- 3-Methoxy-5-nitrosalicylaldehyde

- 4-(Diethylamino)salicylaldehyde

- 5-Chlorosalicylaldehyde

Uniqueness

Benzaldehyde, 2-hydroxy-5-nitro-, oxime is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which significantly enhances its reactivity and versatility in chemical synthesis. The oxime group further adds to its uniqueness by providing additional sites for chemical modifications and interactions with metal ions .

生物活性

Benzaldehyde, 2-hydroxy-5-nitro-, oxime (CAS Number: 1595-15-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a benzene ring substituted with a hydroxyl group, a nitro group, and an oxime functional group. Its unique structure contributes to its biological properties.

1. Antimicrobial Activity

Research indicates that compounds similar to benzaldehyde derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of oximes in inhibiting bacterial growth, suggesting that this compound may possess similar activity. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 12 | 100 |

| C. albicans | 10 | 100 |

2. Cytotoxicity and Anticancer Potential

Benzaldehyde derivatives have been studied for their cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented in several studies.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A recent investigation assessed the cytotoxicity of this compound against human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 25 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation |

| HeLa | 30 | Cell cycle arrest at G2/M phase |

3. Endocrine Disruption Potential

Preliminary assessments suggest that this compound may exhibit endocrine-disrupting properties. Studies utilizing in vitro assays have indicated potential interactions with estrogen receptors, which could lead to hormonal imbalances.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to damage and apoptosis.

- Enzyme Inhibition: It has been suggested that this oxime can inhibit key enzymes involved in cell proliferation and survival.

- Receptor Modulation: Its structural similarity to known hormone mimetics allows it to interact with hormone receptors, potentially disrupting normal endocrine functions.

Research Findings

Various studies have been conducted to elucidate the biological activities of benzaldehyde derivatives. Notably:

- A study published in Molecules demonstrated the synthesis and biological evaluation of benzaldehyde derivatives, highlighting their potential as anticancer agents.

- Research in Pharmaceutical Biology explored the antimicrobial properties of related compounds, reinforcing the hypothesis regarding their efficacy against pathogenic microorganisms.

属性

CAS 编号 |

1595-15-9 |

|---|---|

分子式 |

C7H6N2O4 |

分子量 |

182.13 g/mol |

IUPAC 名称 |

2-[(Z)-hydroxyiminomethyl]-4-nitrophenol |

InChI |

InChI=1S/C7H6N2O4/c10-7-2-1-6(9(12)13)3-5(7)4-8-11/h1-4,10-11H/b8-4- |

InChI 键 |

DVBKBUGAIYQNOE-YWEYNIOJSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O |

手性 SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])/C=N\O)O |

规范 SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O |

Key on ui other cas no. |

1595-15-9 |

同义词 |

2-HYDROXY-5-NITROBENZALDEHYDE OXIME |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。